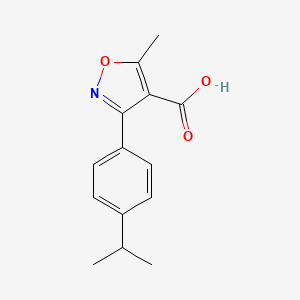
4-Cyano-2-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H4F3NO3 It is an aromatic compound that contains both a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-bromo-2-(trifluoromethoxy)benzoic acid, is reacted with a cyanide source under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Cyano-2-(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The cyano group and trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to desired effects in medicinal and biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-2-fluorobenzoic acid: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.
4-Cyano-2-methoxybenzoic acid: Contains a methoxy group instead of the trifluoromethoxy group.
4-Cyano-2-chlorobenzoic acid: Has a chlorine atom in place of the trifluoromethoxy group.
Uniqueness
4-Cyano-2-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are required.
Propiedades
Fórmula molecular |
C9H4F3NO3 |
|---|---|
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
4-cyano-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) |
Clave InChI |
DLGJAGKIYCTWTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
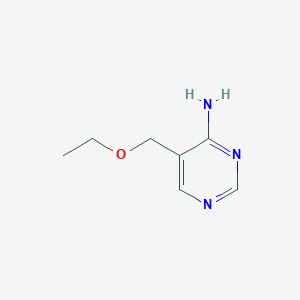


![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
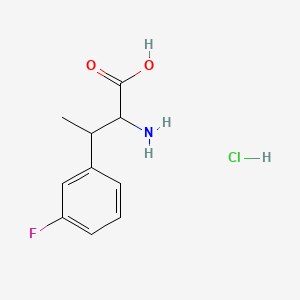
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)

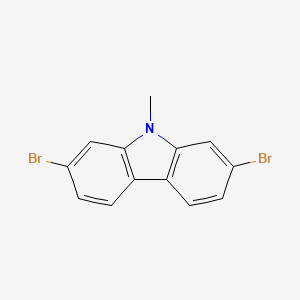
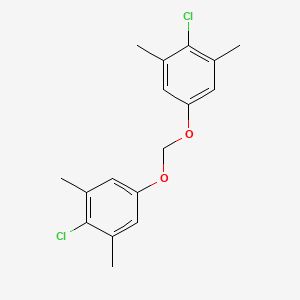
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
